2-Benzylbenzo[d]oxazol-5-amine

Catalog No.
S15989256
CAS No.
M.F
C14H12N2O
M. Wt
224.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzylbenzo[d]oxazol-5-amine

Product Name

2-Benzylbenzo[d]oxazol-5-amine

IUPAC Name

2-benzyl-1,3-benzoxazol-5-amine

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C14H12N2O/c15-11-6-7-13-12(9-11)16-14(17-13)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2

InChI Key

KYWJNXDUENQSPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)N

2-Benzylbenzo[d]oxazol-5-amine is an organic compound characterized by the presence of a benzoxazole moiety substituted at the 2-position with a benzyl group and an amino group at the 5-position. Its molecular formula is C14H12N2OC_{14}H_{12}N_{2}O and it has a molar mass of approximately 224.26 g/mol. The structure consists of a fused benzene and oxazole ring, which contributes to its chemical reactivity and biological properties. The compound is recognized for its potential applications in medicinal chemistry, particularly due to the biological activities associated with benzoxazole derivatives.

The chemical behavior of 2-benzylbenzo[d]oxazol-5-amine can be influenced by its functional groups. Common reactions include:

  • Nucleophilic substitutions: The amino group can participate in nucleophilic attacks, allowing for further functionalization.
  • Electrophilic aromatic substitution: The benzyl group can undergo electrophilic substitution reactions, making it a versatile building block for synthesizing more complex structures.
  • Oxidation reactions: Under certain conditions, the amino group may be oxidized to form nitro or other functional groups.

These reactions can be harnessed in synthetic pathways to develop new derivatives with enhanced biological activity.

Benzoxazole derivatives, including 2-benzylbenzo[d]oxazol-5-amine, exhibit a broad spectrum of biological activities. Research indicates that they possess:

  • Antimicrobial properties: Effective against various bacterial strains.
  • Antitumor activity: Some derivatives have shown cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells .
  • Anti-inflammatory effects: Potential use in treating inflammatory conditions.
  • Anticonvulsant properties: Some studies suggest efficacy in seizure management.

These activities are attributed to the ability of benzoxazole compounds to interact with biological targets, including enzymes and receptors.

Several synthetic routes have been developed for producing 2-benzylbenzo[d]oxazol-5-amine:

  • Condensation Reaction: A common method involves condensing an appropriate benzyl amine with a suitable benzoic acid derivative under acidic or basic conditions.
  • Cyclization: The cyclization of o-phenylenediamine with benzaldehyde derivatives can yield benzoxazole compounds through a series of steps involving dehydration and rearrangement .
  • Oxidative Coupling: Recent advancements have introduced oxidative coupling methods utilizing metal catalysts, which enhance yield and purity while minimizing environmental impact .

These methods vary in complexity and yield, allowing chemists flexibility in choosing the most suitable approach for their specific needs.

2-Benzylbenzo[d]oxazol-5-amine has several potential applications:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Material Science: Due to its unique chemical structure, it may be explored for developing new materials with specific optical or electronic properties.
  • Research Tool: Used in biological studies to elucidate mechanisms of action related to its pharmacological effects.

Studies on interaction profiles indicate that 2-benzylbenzo[d]oxazol-5-amine can form complexes with various biological macromolecules. For instance:

  • Protein Binding: Investigations into how this compound interacts with target proteins can provide insights into its mechanism of action.
  • Receptor Interactions: Understanding binding affinities to specific receptors aids in predicting therapeutic effects and side effects.

Such studies are crucial for optimizing the compound's pharmacological profile and enhancing its efficacy.

Several compounds share structural similarities with 2-benzylbenzo[d]oxazol-5-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
BenzoxazoleSimple oxazole ringBasic structure without additional substituents
2-AminobenzoxazoleAmino group at the 2-positionIncreased solubility and potential activity
5-MethylbenzoxazoleMethyl substitution at the 5-positionAltered electronic properties affecting reactivity
N-(2-Ethylphenyl)benzoxazoleEthyl substitution enhancing lipophilicityImproved membrane permeability

These compounds illustrate variations in substituents that influence their biological activities and physicochemical properties. The uniqueness of 2-benzylbenzo[d]oxazol-5-amine lies in its specific combination of a benzyl group and an amino group on the benzoxazole framework, which may enhance its interaction with biological targets compared to simpler analogs.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

224.094963011 g/mol

Monoisotopic Mass

224.094963011 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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